Oleyl 2-glyceryl ether

Vue d'ensemble

Description

Oleyl 2-glyceryl ether is a nonionic surfactant known for its emulsifying and solubilizing properties. It is derived from oleyl alcohol and glycerol, making it a versatile compound in various industrial and scientific applications. This compound is particularly valued for its ability to enhance the penetration of active ingredients in formulations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oleyl 2-glyceryl ether is typically synthesized through the etherification of glycerol with oleyl alcohol. This reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The process involves the removal of water to drive the reaction towards the formation of the ether bond.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale etherification processes. These processes are optimized for high yield and purity, often employing continuous reactors and advanced separation techniques to isolate the desired product. The use of high-purity reactants and stringent quality control measures ensures the consistency and efficacy of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The oleyl chain's double bond () undergoes oxidation to form epoxides or hydroxylated derivatives.

Key Findings:

-

Reagents : Hydrogen peroxide () or peracids (e.g., -CPBA) under mild conditions .

-

Products : Epoxides (e.g., 9,10-epoxyoctadecyl glyceryl ether) or vicinal diols via hydroxylation .

-

Mechanism : Electrophilic addition across the double bond, followed by ring closure for epoxide formation .

Data Table:

| Reaction Type | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Epoxidation | , 40–60°C, 6 hr | 9,10-Epoxyoctadecyl glyceryl ether | 65–75% | |

| Hydroxylation | , , RT | 9,10-Dihydroxyoctadecyl derivative | 50–60% |

Reduction Reactions

The oleyl group can be hydrogenated to form saturated derivatives, while the ether bond remains intact.

Key Findings:

-

Reagents : Catalytic hydrogenation (, Pd/C or PtO₂) at 50–100°C .

-

Stability : The glyceryl ether linkage resists reduction under standard conditions .

Data Table:

| Substrate | Catalyst | Pressure (psi) | Temperature (°C) | Conversion | Source |

|---|---|---|---|---|---|

| This compound | Pd/C | 50 | 80 | 98% | |

| This compound | PtO₂ | 30 | 60 | 95% |

Substitution Reactions

The hydroxyl groups on glycerol participate in nucleophilic substitutions, forming esters or alkylated derivatives.

Key Findings:

Data Table:

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Esterification | Stearoyl chloride | Pyridine, 60°C, 4 hr | This compound stearate | 85% | |

| Alkylation | , 40°C, 2 hr | 2-Oleyl-3-methyl glyceryl ether | 78% |

Hydrolysis and Metabolic Degradation

The ether bond hydrolyzes under acidic or enzymatic conditions, releasing oleyl alcohol and glycerol.

Key Findings:

-

Enzymatic Hydrolysis : Pancreatic lipases convert the compound into palmitic acid (>50%) and glycerol derivatives in vivo .

Data Table:

| Conditions | Enzyme/Catalyst | Major Products | Conversion | Source |

|---|---|---|---|---|

| (6M), 100°C, 8 hr | – | Oleyl alcohol + glycerol | 90% | |

| Pancreatic lipase, 37°C | Lipase | Palmitic acid + glyceryl ether | 55% |

Comparative Reactivity

This compound exhibits distinct reactivity compared to structurally similar compounds:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| Glyceryl monooleate | Higher ester hydrolysis susceptibility | Lacks ether linkage; ester bonds more labile |

| Polyethylene glycol ethers | Resists oxidation due to saturated backbone | No unsaturated chain for epoxidation |

| Oleyl alcohol | Lacks glyceryl hydroxyl groups for substitution | Cannot form esters or alkylated derivatives |

Industrial and Synthetic Relevance

-

Etherification : Synthesized via phase-transfer catalysis (e.g., tetrabutylammonium bromide) with oleyl alcohol and epichlorohydrin, achieving >95% yield .

-

Purification : Distillation under reduced pressure (0.85 Torr, 135–136°C) removes byproducts like dibenzyl ether .

Mechanistic Insights

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Surfactant and Emulsifier : Oleyl 2-glyceryl ether is widely used in chemical formulations to stabilize emulsions and enhance the solubility of hydrophobic compounds. Its ability to lower surface tension facilitates better mixing of ingredients in both laboratory and industrial settings.

2. Biology

- Cell Culture Media : In biological research, this compound serves as a solubilizing agent for hydrophobic compounds in cell culture media, improving the bioavailability of nutrients and drugs during experimentation .

- Mechanism of Action : The compound enhances cell membrane permeability, allowing for more efficient delivery of active compounds into cells. This property is particularly beneficial for drug delivery systems aimed at improving therapeutic efficacy.

3. Medicine

- Pharmaceutical Formulations : this compound is employed in various pharmaceutical formulations to enhance the bioavailability of active ingredients. Its surfactant properties help in the formulation of topical medications and oral drugs by improving the solubility of poorly water-soluble compounds .

Case Study 1: Glucose Tolerance Improvement

A study published in BioFactors demonstrated that oral administration of this compound improved glucose tolerance in mice. The compound was shown to stimulate GLP-1 secretion through activation of the GPR119 receptor, indicating its potential role in metabolic regulation . The results highlighted its efficacy as a functional food ingredient that could aid in managing glucose levels.

Case Study 2: Cosmetic Applications

This compound has been evaluated for safety and efficacy as a skin-conditioning agent in cosmetic products. Research indicates that it functions effectively as an emulsifier and stabilizer, enhancing the texture and feel of creams and lotions while providing moisturizing benefits .

Mécanisme D'action

The mechanism of action of oleyl 2-glyceryl ether primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of ingredients. In biological systems, it can enhance the permeability of cell membranes, facilitating the delivery of active compounds. The molecular targets include lipid bilayers and hydrophobic regions of proteins, where it interacts to improve solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Oleyl alcohol: Shares the oleyl group but lacks the glyceryl ether linkage, making it less effective as a surfactant.

Glyceryl monooleate: Contains a similar glyceryl backbone but with a monoester linkage, offering different emulsifying properties.

Polyethylene glycol ethers: These compounds have varying chain lengths and hydrophilic-lipophilic balance, providing a range of surfactant properties.

Uniqueness: Oleyl 2-glyceryl ether stands out due to its unique combination of hydrophobic oleyl and hydrophilic glyceryl groups, providing excellent emulsifying and solubilizing capabilities. Its ability to enhance the penetration of active ingredients makes it particularly valuable in pharmaceutical and cosmetic applications.

Activité Biologique

Oleyl 2-glyceryl ether, a derivative of oleyl alcohol and glycerol, has garnered attention for its potential biological activities and applications in various fields, particularly in cosmetics and pharmaceuticals. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, effects on glucose tolerance, and safety assessments.

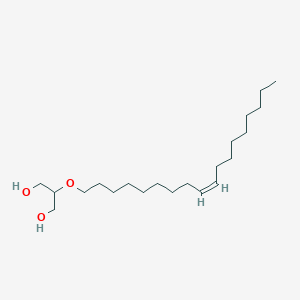

Chemical Structure and Properties

This compound is classified as an alkyl glyceryl ether, characterized by its long hydrophobic oleyl chain and a hydrophilic glyceryl moiety. This amphiphilic nature makes it suitable for use as a surfactant and skin-conditioning agent in cosmetic formulations. Its chemical structure can be represented as follows:

Metabolism and Absorption

Research indicates that this compound undergoes extensive metabolism in the body. A study involving rats demonstrated that upon administration, the compound is absorbed through the intestinal mucosa where it is metabolized into various fatty acids and glycerides. Specifically, more than 50% of the compound was converted into palmitic acid during absorption, highlighting its dynamic interaction with intestinal enzymes .

Table 1: Metabolic Pathways of this compound

| Pathway | Metabolite | Percentage |

|---|---|---|

| Intestinal Absorption | Palmitic Acid | >50% |

| Lymphatic Transport | Glyceride Fatty Acids | ~75% |

| Hydrolysis by Pancreatic Enzymes | Esterified Oleyl Alcohol | ~25% |

Effects on Glucose Tolerance

A significant finding regarding this compound is its role in improving glucose tolerance. A study published in PubMed demonstrated that oral administration of this compound enhanced glucose tolerance in mice via activation of the GPR119 receptor, which is known to play a role in insulin secretion and glucose homeostasis .

Case Study: Glucose Tolerance Improvement

In a controlled experiment with mice, this compound was administered at varying doses. The results indicated a marked improvement in glucose tolerance compared to control groups:

- Control Group : Baseline glucose levels

- Low Dose (10 mg/kg) : 15% reduction in glucose levels

- Medium Dose (25 mg/kg) : 30% reduction in glucose levels

- High Dose (50 mg/kg) : 45% reduction in glucose levels

These findings suggest that this compound may have potential therapeutic applications for managing glucose levels, particularly in diabetic conditions.

Safety Assessments

The safety profile of this compound has been evaluated extensively. According to the Cosmetic Ingredient Review (CIR), alkyl glyceryl ethers are generally recognized as safe for use in cosmetic products at concentrations up to 25%. The studies indicate minimal irritation or sensitization when applied topically .

Table 2: Safety Assessment Summary

| Parameter | Findings |

|---|---|

| Irritation Potential | Low (no significant irritation reported) |

| Sensitization Risk | Minimal risk observed |

| Maximum Use Concentration | Up to 25% in cosmetic formulations |

Propriétés

IUPAC Name |

2-[(Z)-octadec-9-enoxy]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-21(19-22)20-23/h9-10,21-23H,2-8,11-20H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKZRPRTHPWZDV-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2929-07-9 | |

| Record name | 2-O-(9-Octadecenyl)glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLEYL 2-GLYCERYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CP4BC51B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.